molecular formula C9H8ClFO B6356093 2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone CAS No. 1352205-76-5

2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone

Cat. No.: B6356093
CAS No.: 1352205-76-5
M. Wt: 186.61 g/mol
InChI Key: SYKPONWGWARGKJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone can be achieved through several methods. One common approach involves the Fries rearrangement of phenyl chloroacetate with aluminum chloride as a catalyst . The reaction typically occurs at elevated temperatures ranging from 120°C to 140°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted ethanones.

Scientific Research Applications

2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chloro and fluoro groups enhance its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-(3-fluoro-5-methylphenyl)ethanone is unique due to its specific combination of chloro, fluoro, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(3-fluoro-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKPONWGWARGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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